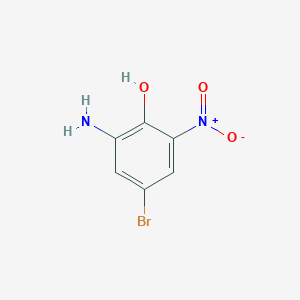

2-Amino-4-bromo-6-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-bromo-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOMJFDQNMQPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407645 | |

| Record name | 2-amino-4-bromo-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139138-08-2 | |

| Record name | 2-amino-4-bromo-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Amino-4-bromo-6-nitrophenol

This technical guide details the synthesis of 2-Amino-4-bromo-6-nitrophenol (CAS: 185335-67-5), a specialized intermediate used in the development of azo dyes and pharmaceutical analogs (e.g., Bcl-2 antagonists).

The synthesis strategy prioritizes the Selective Zinin Reduction pathway.[1] This route is chemically robust, utilizing the directing effects of the phenolic hydroxyl group to ensure regioselectivity, thereby avoiding the complex separation issues associated with alternative bromination routes.

Executive Summary

-

CAS Registry Number: 185335-67-5[1]

-

Molecular Formula: C₆H₅BrN₂O₃

-

Molecular Weight: 233.02 g/mol

-

Core Application: Precursor for high-performance azo colorants; scaffold for heterocyclic drug discovery (benzimidazole/benzoxazole derivatives).[1]

-

Primary Pathway: Nitration of 4-bromophenol followed by regioselective sulfide reduction.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to exploit the electronic symmetry of the precursor.[1] By installing the nitro groups after the bromine is in place, we prevent the formation of unwanted isomers.[1] The final step utilizes the "anchoring effect" of the phenolic hydroxyl group to direct the reduction specifically to the ortho-nitro position.[1]

Pathway Logic[1]

-

Target Disconnection: The amino group is derived from a nitro group.[1][3]

-

Precursor Identification: 4-Bromo-2,6-dinitrophenol.[1][2][4][5][6][7]

-

Starting Material: 4-Bromophenol.[1][6]

-

Why? Inexpensive, commercially available, and the bromine is already in the correct para position, blocking it from electrophilic attack during nitration.

-

Synthesis Pathway Diagram[1]

Figure 1: Step-wise synthesis pathway from 4-bromophenol to the target amine.

Detailed Experimental Protocols

Stage 1: Nitration Sequence

Objective: Convert 4-Bromophenol to 4-Bromo-2,6-dinitrophenol.[6] Mechanism: Electrophilic Aromatic Substitution (Nitration).[1] The -OH group strongly activates the ortho positions (2 and 6).[1] The -Br at position 4 blocks para substitution.[1]

Step 1.1: Preparation of 4-Bromo-2,6-dinitrophenol

Note: This can be performed in two stages (mono- then di-nitration) or a controlled "one-pot" double nitration.[1] The two-stage approach provides better thermal control.[1]

Reagents:

-

Nitric Acid (fuming, >90%) or HNO3/H2SO4 mix

-

Glacial Acetic Acid (Solvent) or Dichloromethane (DCM)

Protocol:

-

Dissolution: Dissolve 17.3 g (0.1 mol) of 4-bromophenol in 50 mL of glacial acetic acid in a round-bottom flask equipped with a thermometer and dropping funnel.

-

First Nitration: Cool the solution to 0–5°C in an ice bath. Slowly add a solution of HNO3 (1.1 eq) in acetic acid dropwise.[1] Maintain temperature below 10°C to prevent oxidation.[1]

-

Observation: The solution will turn yellow/orange as 4-bromo-2-nitrophenol forms.[1]

-

-

Second Nitration: Allow the mixture to warm to room temperature (RT). Add a second portion of fuming HNO3 (1.5 eq) dropwise.[1]

-

Critical Control: The introduction of the second nitro group is slower.[1] Heat the mixture to 40–50°C for 2 hours to drive the reaction to completion.

-

-

Workup: Pour the reaction mixture into 300 mL of crushed ice/water. The product, 4-bromo-2,6-dinitrophenol, will precipitate as a yellow/orange solid.

-

Purification: Filter the solid. Wash with cold water to remove acid traces.[1] Recrystallize from ethanol/water if high purity is required.[1]

-

Expected Yield: 60–80%

-

Characterization: Melting point ~116–119°C (Lit.).[1]

-

Stage 2: Regioselective Zinin Reduction

Objective: Selectively reduce one nitro group to an amino group.[1] Mechanism: Zinin Reduction using Sodium Sulfide (Na₂S).[1] Selectivity Principle: In polynitrophenols, the nitro group ortho to the hydroxyl group is preferentially reduced. Since both nitro groups are ortho in the precursor, the reaction yields the target regardless of which one is reduced.[1]

Protocol: Sulfide Reduction

Reagents:

-

4-Bromo-2,6-dinitrophenol (Intermediate from Stage 1)[2]

-

Sodium Sulfide nonahydrate (Na₂S[1]·9H₂O)

-

Ammonium Chloride (NH₄Cl) (Buffer)

-

Water/Ethanol mixture[1]

Step-by-Step:

-

Preparation: Suspend 26.3 g (0.1 mol) of 4-bromo-2,6-dinitrophenol in 200 mL of water containing 10 mL of aqueous ammonia (28%). This converts the phenol to its water-soluble phenolate salt (deep red/orange solution).[1]

-

Buffering: Add 20 g of Ammonium Chloride (NH₄Cl). Heat the mixture to 60°C.

-

Why? NH₄Cl buffers the pH (approx. 8.5–9.5), which is critical. Too high pH can lead to azo-coupling side reactions; too low prevents the reduction.[1]

-

-

Reduction: Dissolve 36 g (0.15 mol) of Na₂S·9H₂O in 50 mL water. Add this solution dropwise to the reaction mixture over 30 minutes while maintaining temperature at 60–70°C.

-

Completion: Stir at 70°C for an additional 1 hour.

-

Isolation:

-

Cool the mixture to 10°C.

-

Carefully acidify with Acetic Acid or dilute HCl to pH ~5–6.[1]

-

Note: The product is amphoteric (contains acidic phenol and basic amine).[1][8] It is least soluble at its isoelectric point (approx pH 5–6).[1]

-

The product, This compound , precipitates as a reddish-brown solid.[1]

-

-

Purification: Filter the crude solid. Wash with cold water.[1] Recrystallize from hot ethanol or dilute acetic acid.[1]

Mechanism Visualization

Figure 2: Logical flow of the regioselective reduction mechanism.

Analytical Data & Validation

To confirm the identity of the synthesized compound, compare with the following standard data:

| Property | Specification |

| Appearance | Reddish-brown to dark orange crystalline powder |

| Melting Point | 138–142°C (Decomposes) |

| Solubility | Soluble in acetone, hot ethanol, aqueous alkali; sparingly soluble in water. |

| 1H NMR (DMSO-d6) | δ 10.5 (br s, OH), 7.8 (d, Ar-H, H-3), 7.4 (d, Ar-H, H-5), 5.5 (br s, NH2). |

| Key IR Peaks | 3400-3300 cm⁻¹ (NH2/OH), 1530 & 1350 cm⁻¹ (NO2). |

Safety & Handling

-

Nitrophenols: Known to be toxic and potential explosion hazards when dry.[1] Keep the intermediate 4-bromo-2,6-dinitrophenol wet with water if storing for long periods.[1]

-

Sodium Sulfide: Releases highly toxic Hydrogen Sulfide (H₂S) gas if acidified.[1] Always perform the acidification step (Step 5 of reduction) in a high-efficiency fume hood.[1]

-

Skin Contact: These compounds are strong dyes and will stain skin and surfaces yellow/brown immediately.[1] Double-gloving is recommended.

References

-

Organic Syntheses. 2-Amino-4-nitrophenol (Zinin Reduction Protocol). Org.[1][4][6] Synth. 1945, 25, 5. Retrieved from [Link]

-

Porter, H. K. The Zinin Reduction of Nitroarenes.[1] Organic Reactions, 1973. (Detailed review of sulfide reduction selectivity).

-

ScienceMadness. Synthesis of 4-amino-2,6-dinitrophenol (Isopicramic acid). (Analogous reduction chemistry).[1] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Buy 2-amino-6-bromo-4-nitroPhenol (EVT-3168263) | 185335-67-5 [evitachem.com]

- 4. Buy 4-Bromo-2,6-dinitrophenol | 40466-95-3 [smolecule.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 4-bromo-2,6-dinitrophenol synthesis - chemicalbook [chemicalbook.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. sciencemadness.org [sciencemadness.org]

Regioselective Zinin Reduction: Synthesis of 2-Amino-4-bromo-6-nitrophenol

Executive Summary

This technical guide details the regioselective synthesis of 2-Amino-4-bromo-6-nitrophenol via the Zinin reduction. While catalytic hydrogenation often leads to hydrodebromination (loss of the halogen), the Zinin reduction—utilizing sulfide-based reagents—offers superior chemoselectivity. This protocol relies on the electronic gating effect of the phenolic hydroxyl group, which directs the reduction to the ortho-nitro position while the formation of the first amine group electronically deactivates the ring toward further nucleophilic reduction, preventing over-reduction to the diamine.

The Chemical Context & Strategy

The Challenge: Selectivity in Poly-Functionalized Arenes

The target molecule contains three distinct functionalities susceptible to reduction:

-

Nitro groups (

): Two equivalent groups at the 2,6-positions. -

Aryl Bromide (

): Located at the 4-position.

Why Zinin?

Standard catalytic hydrogenation (

The Zinin reduction (using

Reaction Scheme

The transformation involves the partial reduction of 4-bromo-2,6-dinitrophenol (Bromodinitrophenol) to This compound .

Figure 1: Reaction scheme highlighting the selectivity window.

Mechanistic Underpinnings[1]

The Zinin reduction is not a simple electron transfer but a complex nucleophilic sequence. In the context of phenols, the mechanism is influenced by the "Ortho Effect."

The Ortho-Effect Mechanism

In dinitrophenols, the nitro group ortho to the hydroxyl is preferentially reduced.[1][2] For the 2,6-dinitro substrate, both groups are ortho, but the mechanism ensures mono-reduction.

-

Nucleophilic Attack: The sulfide ion (

or -

Intermediate Formation: The nitro group passes through nitroso (

) and hydroxylamine ( -

Electronic Gating (The "Stop" Signal): Upon formation of the first amino group (

), the molecule exists largely as a phenolate/aniline hybrid in alkaline solution. This electron-rich system strongly resists the nucleophilic attack required to reduce the second nitro group, effectively "locking" the molecule at the mono-amine stage under controlled conditions.

Figure 2: Mechanistic flow showing the self-limiting nature of the reduction.

Experimental Protocol

Safety Warning: This reaction generates Hydrogen Sulfide (

Materials & Stoichiometry

| Component | Role | Equiv. | Notes |

| 4-Bromo-2,6-dinitrophenol | Substrate | 1.0 | Limiting Reagent |

| Sodium Sulfide ( | Reductant | 3.5 | Excess required for kinetics |

| Sodium Bicarbonate ( | Buffer | 3.5 | Converts |

| Water | Solvent | 10-15 vol | Deoxygenated preferred |

| Hydrochloric Acid (conc.) | Workup | As needed | To pH 4-5 |

Step-by-Step Methodology

Phase 1: Reagent Preparation (In Situ NaHS)

-

Dissolve

(3.5 eq) in water (5 volumes relative to substrate). -

Slowly add

(3.5 eq) to this solution while stirring.-

Note: This buffers the solution and generates Sodium Hydrosulfide (

), which is a gentler and more selective reducing agent than pure

-

Phase 2: The Reduction

-

In a separate reactor, suspend 4-bromo-2,6-dinitrophenol (1.0 eq) in water (10 volumes).

-

Heat the suspension to 60°C . Add sufficient 2M NaOH dropwise to just dissolve the phenol (forming the phenolate), creating a deep yellow/orange solution.

-

Critical Step: Add the prepared Sulfide/Bicarbonate solution dropwise over 45–60 minutes.

-

Temperature Control: Maintain internal temperature between 60–65°C . Do not exceed 70°C to avoid over-reduction.

-

-

Stir at 65°C for 1–2 hours.

-

Visual Cue: The solution will darken significantly (deep red/brown) as the amino-nitrophenol forms.

-

Phase 3: Workup & Isolation

-

Cool the reaction mixture to 10–15°C in an ice bath.

-

Hazard Step: Slowly acidify with concentrated HCl to pH 4.5 – 5.0 .

-

Caution: Massive evolution of

will occur. Scrubbing the exhaust gas through a caustic soda trap is recommended. -

Why pH 4.5? The product is amphoteric. At pH < 2, it forms the soluble hydrochloride salt. At pH > 8, it exists as the soluble phenolate. It precipitates best at its isoelectric point (weakly acidic).

-

-

Stir the resulting slurry for 30 minutes to ensure complete precipitation.

-

Filter the solid (Buchner funnel).

-

Wash the cake with cold water (

) to remove inorganic salts. -

Purification: Recrystallize from ethanol/water or dilute acetic acid if necessary.

Critical Process Parameters (CPP)

| Parameter | Range | Impact of Deviation |

| Temperature | 60–70°C | <60°C: Incomplete reaction. >80°C: Over-reduction to diamine. |

| Stoichiometry | 3.0–4.0 eq | <3.0: Low conversion. >5.0: Promotes side reactions. |

| pH (Workup) | 4.0–5.0 | <3.0: Product loss to filtrate (salt formation). >7.0: Product loss as phenolate. |

| Addition Rate | 45–60 min | Fast addition: Exotherm spike, loss of selectivity. |

Validation & Analysis

To confirm the identity of This compound and rule out the starting material or diamine byproduct:

Proton NMR ( -NMR)

-

Starting Material (Symmetrical): Shows a singlet (2H) for the aromatic protons.

-

Product (Asymmetrical): Loss of symmetry. You will observe two distinct doublets (J ~2.5 Hz) corresponding to the protons at positions 3 and 5 (meta coupling).

-

Expected:

~7.5–8.0 ppm range (depending on solvent

-

Mass Spectrometry

-

Starting Material: M+ = 263/265 (Br isotope pattern).

-

Target Product: M+ = 233/235 (Loss of 30 mass units:

). -

Over-reduced: M+ = 203/205.

Figure 3: Operational workflow for the synthesis.

References

-

Porter, H. K. (1973).[3] "The Zinin Reduction of Nitroarenes." Organic Reactions, 20, 455–481.[3] Link

- Foundational text on the scope and mechanism of sulfide reductions.

-

Zinin, N. (1842).[3] "Beschreibung einiger neuer organischer Basen." Journal für Praktische Chemie, 27(1), 140–153.[3]

- Historical origin of the reaction.

-

Meldola, R., & Stephens, F. G. (1905). "Dinitroanisidines and their products of reduction." Journal of the Chemical Society, Transactions, 87, 1199-1207.[4] Link

- Early documentation of partial reduction in polynitro systems.

-

Organic Syntheses. "2-Amino-4-nitrophenol." Org.[3][1][2][5][6] Synth. 1945, 25, 5. Link

- Authoritative protocol for the analogous 2,4-dinitrophenol reduction, serving as the baseline for the bromin

- Beilstein/Reaxys Database Entry. CAS Registry Number: 13333-97-6 (4-bromo-2,6-dinitrophenol) & Product Analogues.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. youtube.com [youtube.com]

- 3. Zinin reaction - Wikipedia [en.wikipedia.org]

- 4. Sciencemadness Discussion Board - Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Versatile Building Block: A Technical Guide to the Applications of 2-Amino-4-bromo-6-nitrophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-bromo-6-nitrophenol, a polysubstituted aromatic compound, emerges as a highly versatile and reactive intermediate for advanced organic synthesis. Its unique molecular architecture, featuring an amino, a bromo, and a nitro group on a phenolic ring, provides multiple reaction sites for the construction of complex molecular frameworks. This guide delves into the synthetic accessibility of this compound and explores its pivotal role as a precursor in the synthesis of high-value molecules, particularly in the realms of pharmaceuticals and potentially in agrochemicals. Furthermore, its utility in the construction of heterocyclic systems, such as phenoxazines, is examined, highlighting its significance in the development of novel functional materials and biologically active compounds. This document serves as a technical resource, providing both theoretical insights and practical methodologies for the effective utilization of this compound in a research and development setting.

Introduction: Unveiling a Multifunctional Synthetic Intermediate

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of target molecules. This compound is a substituted aromatic compound of significant interest due to its distinct combination of functional groups, which impart a rich and varied reactivity.[1] The interplay between the electron-donating amino and hydroxyl groups and the electron- withdrawing nitro group, coupled with the presence of a reactive bromine atom, makes this molecule a valuable scaffold for a multitude of chemical transformations.

This guide will provide a comprehensive overview of the synthesis and reactivity of this compound. It will further explore its established and potential applications as a key building block in several key areas of organic synthesis, supported by detailed experimental protocols and mechanistic insights. The aim is to equip researchers and drug development professionals with the knowledge to effectively harness the synthetic potential of this versatile intermediate.

Synthesis of this compound: A Two-Step Approach

The most plausible and widely recognized route to this compound involves a two-step sequence starting from the readily available 2,4-dinitrophenol. The first step is a selective reduction of one nitro group to an amino group, yielding 2-amino-4-nitrophenol. The subsequent step involves the regioselective bromination of this intermediate.

Step 1: Selective Reduction of 2,4-Dinitrophenol to 2-Amino-4-nitrophenol

The selective reduction of one nitro group in a dinitro-aromatic compound can be achieved using various reagents. A well-established and reliable method utilizes sodium sulfide in an aqueous ammonium chloride solution.[2] This method offers good yields and selectivity.

Experimental Protocol: Synthesis of 2-Amino-4-nitrophenol [2]

-

Materials:

-

2,4-Dinitrophenol (technical grade)

-

Ammonium chloride (NH₄Cl)

-

Concentrated aqueous ammonia (approx. 28%)

-

Sodium sulfide (60% fused)

-

Glacial acetic acid

-

Activated carbon (e.g., Norit)

-

Deionized water

-

-

Procedure:

-

In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, suspend 300 g (1.63 moles) of technical 2,4-dinitrophenol in 2.5 L of water.

-

With stirring, add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia.

-

Heat the mixture to 85°C using a steam bath.

-

Turn off the heat and allow the mixture to cool. When the temperature reaches 70°C, add 700 g (5.4 moles) of 60% fused sodium sulfide in portions of about 100 g at 5-minute intervals. The temperature will rise to 80-85°C; maintain this range by adjusting the addition rate or by external cooling if necessary.

-

After the addition is complete, heat the mixture at 85°C for an additional 15 minutes.

-

Filter the hot reaction mixture through a preheated Büchner funnel.

-

Transfer the hot filtrate to a 5-L flask and cool overnight with a stream of cold water.

-

Collect the precipitated crystals by filtration and press them nearly dry.

-

Dissolve the crude solid in 1.5 L of boiling water and acidify with glacial acetic acid (approximately 100 mL, until the color changes from dark red to olive brown).

-

Add 10 g of activated carbon, heat the solution, and filter it while hot.

-

Cool the filtrate to 20°C to crystallize the product.

-

Collect the brown crystals of 2-amino-4-nitrophenol by filtration and dry them in an oven at 65°C or in a vacuum desiccator.

-

-

Expected Yield: 160–167 g (64–67%) with a melting point of 140–142°C.

Step 2: Regioselective Bromination of 2-Amino-4-nitrophenol

Adapted Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-Amino-4-nitrophenol

-

Glacial acetic acid

-

Bromine (Br₂)

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas trap for HBr, dissolve 2-amino-4-nitrophenol (1 mole equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a solution of bromine (1.1 mole equivalents) in glacial acetic acid dropwise with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, pour the reaction mixture into a large volume of ice-water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any remaining acetic acid and HBr.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

-

Note: This is an adapted procedure and may require optimization of reaction conditions (temperature, reaction time, and stoichiometry) to achieve the best results.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway to this compound.

Applications in Pharmaceutical Synthesis

The trifunctional nature of this compound makes it a valuable starting material for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Precursor for the Synthesis of a Key Eltrombopag Intermediate

A significant application of the closely related 2-bromo-6-nitrophenol is in the synthesis of N-Hydroxy Eltrombopag, a derivative of Eltrombopag. Eltrombopag is a thrombopoietin receptor agonist used for the treatment of thrombocytopenia. While the direct use of this compound is not explicitly detailed in this specific synthesis, its structural similarity and reactivity profile suggest its potential as a precursor in analogous synthetic routes. The general strategy involves the functionalization of the phenolic hydroxyl group and subsequent transformations of the nitro and bromo substituents to construct the complex heterocyclic core of such drugs.

Gateway to Heterocyclic Systems: Synthesis of Phenoxazines

The o-aminophenol moiety within this compound is a classic precursor for the synthesis of phenoxazines, a class of heterocyclic compounds with diverse applications in materials science and medicinal chemistry.[2][4][5] Phenoxazine derivatives are known for their unique photophysical properties and biological activities, including antiviral, anticancer, and anti-inflammatory effects.[5]

The synthesis of phenoxazines from o-aminophenols can be achieved through oxidative condensation or by condensation with various diketones or quinones.

General Reaction Scheme for Phenoxazine Synthesis

Caption: General route to substituted phenoxazines.

While a specific protocol for the synthesis of a phenoxazine derivative from this compound is not extensively documented, the general methodologies for phenoxazine synthesis can be applied. For instance, condensation with 1,2-dicarbonyl compounds in the presence of an acid or base catalyst would be a viable approach. The resulting bromo- and nitro-substituted phenoxazine could then serve as a platform for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

Potential Applications in Agrochemicals

The search for novel and effective agrochemicals is a continuous endeavor. The structural motifs present in this compound are found in various biologically active compounds. A closely related compound, 2-bromo-4-fluoro-6-nitrophenol, has been reported to possess broad-spectrum bactericidal and herbicidal activities.[6] This suggests that this compound and its derivatives could be promising candidates for the development of new agrochemicals.

The amino group can be readily derivatized to form amides, ureas, or other functionalities, which are common in many pesticides. The bromo and nitro groups can also contribute to the biological activity and influence the physicochemical properties of the resulting molecules, such as their soil mobility and persistence. Further research into the derivatization of this compound and the biological evaluation of the resulting compounds could unveil novel applications in crop protection.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₃ | [1] |

| Molecular Weight | 233.02 g/mol | [1] |

| Appearance | Likely a crystalline solid | Inferred |

| CAS Number | 185335-67-5 | [1] |

Spectroscopic Data (Predicted/Typical Ranges):

-

¹H NMR: Aromatic protons would appear in the downfield region, with chemical shifts influenced by the electronic effects of the substituents. The amino and hydroxyl protons would appear as broad singlets, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The aromatic carbons would show distinct signals, with the carbon bearing the nitro group being significantly deshielded.

-

IR Spectroscopy: Characteristic peaks for the N-H and O-H stretching of the amino and hydroxyl groups, the N-O stretching of the nitro group, and C-Br stretching would be observed.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 232/234, corresponding to the bromine isotopes.

Conclusion and Future Outlook

This compound stands out as a valuable and underutilized building block in organic synthesis. Its straightforward, albeit not fully optimized, synthesis and the presence of three distinct reactive functional groups offer a wide range of possibilities for the creation of diverse and complex molecules. Its demonstrated potential as a precursor for pharmaceutical intermediates and its strong promise in the synthesis of heterocyclic systems like phenoxazines and in the development of novel agrochemicals warrant further investigation.

Future research should focus on the optimization of its synthesis to improve yields and reduce byproducts. A systematic exploration of its reactivity, particularly in cross-coupling reactions involving the C-Br bond and derivatization of the amino group, will undoubtedly unlock new synthetic pathways. As the demand for novel pharmaceuticals, functional materials, and sustainable agrochemicals continues to grow, the strategic application of versatile intermediates like this compound will be instrumental in driving innovation in chemical sciences.

References

- Hartman, W. W., & Silloway, H. L. (1947). 2-Amino-4-nitrophenol. Organic Syntheses, 27, 3. doi:10.15227/orgsyn.027.0003

- Robertson, P. W. (1908). The Bromination of p-Nitrophenol. Journal of the Chemical Society, Transactions, 93, 788-791.

-

ResearchGate. (n.d.). Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. Retrieved from [Link]

-

ResearchGate. (2020). 2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one as an unexpected product from reduction of 5-methyl-2-nitrophenol. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. Retrieved from [Link]

- Ayogu, J. I., & Ezeokonkwo, M. A. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Molecular Diversity.

- Google Patents. (2014). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

Sources

- 1. Buy 2-amino-6-bromo-4-nitroPhenol (EVT-3168263) | 185335-67-5 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Amino-4-bromo-6-nitrophenol

A Note on the Scope

Direct experimental data on the thermal properties of 2-Amino-4-bromo-6-nitrophenol is not extensively available in public literature. This guide, therefore, provides a comprehensive analysis based on the well-established thermal behavior of structurally related compounds, including nitrophenols, and brominated aromatic systems. The principles and methodologies outlined herein serve as a robust framework for researchers and drug development professionals to predict and experimentally verify the thermal stability and degradation profile of this compound.

Introduction

This compound is a substituted aromatic compound with potential applications in pharmaceutical synthesis and materials science.[1] Its molecular structure, featuring an amino, a bromo, and a nitro group on a phenol ring, imparts a unique combination of reactivity and functionality. Understanding the thermal stability and degradation pathways of this molecule is paramount for ensuring its safe handling, storage, and effective utilization in various applications. Thermal decomposition can lead to loss of efficacy, generation of hazardous byproducts, and compromised product quality. This guide provides a detailed exploration of the anticipated thermal behavior of this compound, methodologies for its assessment, and predicted degradation mechanisms.

Predicted Thermal Behavior: A Multifunctional Molecule's Profile

The thermal stability of this compound is intrinsically linked to the interplay of its functional groups. The presence of the electron-withdrawing nitro group is expected to significantly influence its decomposition profile, a characteristic common to many nitroaromatic compounds which can be sensitive to heat.[2] The amino and hydroxyl groups can participate in intermolecular hydrogen bonding, which may initially enhance stability, but can also facilitate certain degradation reactions at elevated temperatures. The carbon-bromine bond, while relatively stable, can also be a point of cleavage during thermal decomposition.

Based on studies of similar nitrophenol derivatives, the thermal degradation of this compound is likely to be a multi-step process.[3][4][5] An initial endothermic event corresponding to melting would be expected, followed by one or more exothermic decomposition stages. For instance, studies on o-nitrophenol have shown thermal degradation commencing around 118°C.[4] Given the additional substituents, the onset of decomposition for this compound may differ but is anticipated to be within a comparable range for substituted nitrophenols.

Core Experimental Methodologies for Thermal Analysis

A thorough investigation of the thermal stability of this compound would necessitate the use of standard thermal analysis techniques. These methods provide quantitative data on mass loss, heat flow, and transition temperatures as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol: Thermogravimetric Analysis of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting, and to characterize the energetics of decomposition (exothermic or endothermic).

Experimental Protocol: Differential Scanning Calorimetry of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or gold-plated pan.

-

Atmosphere: Maintain an inert atmosphere as described for TGA.

-

Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting and decomposition events.

-

Data Analysis: The resulting DSC thermogram will show peaks corresponding to thermal events. Endothermic peaks typically represent melting, while exothermic peaks indicate decomposition. The peak onset temperature, peak maximum, and the area under the peak (enthalpy change) are key parameters to be determined.

Predicted Thermal Degradation Pathways

The degradation of this compound is likely to proceed through complex reaction pathways involving its functional groups. While the precise mechanism can only be confirmed through detailed analysis of degradation products (e.g., by TGA-MS or Pyrolysis-GC-MS), plausible pathways can be postulated based on the known chemistry of related compounds.

The initial step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO2 bond.[2] However, the presence of the amino and hydroxyl groups can alter this initial step. Intramolecular interactions and subsequent reactions are highly probable.

Potential Degradation Steps:

-

Initial Decomposition: This could be initiated by the loss of the nitro group or through reactions involving the amino and hydroxyl groups.

-

Ring Opening: Following initial bond cleavage, the aromatic ring may undergo fragmentation.

-

Formation of Volatile Products: Gaseous products such as NOx, CO, CO2, and HBr are likely to be formed.

-

Char Formation: A carbonaceous residue may remain at the end of the decomposition process.

The following diagram illustrates a potential initial step in the degradation pathway, highlighting the interplay of the functional groups.

Caption: Potential initial thermal degradation pathways of this compound.

Summary of Predicted Thermal Properties

The following table summarizes the anticipated thermal properties of this compound based on the analysis of structurally similar compounds. These values should be considered as estimates to be confirmed by experimental analysis.

| Property | Predicted Value/Range | Rationale |

| Melting Point | 130 - 160 °C | Based on substituted nitrophenols.[6] |

| Onset of Decomposition (TGA) | 180 - 250 °C | Inferred from TGA data of related nitrophenols.[3][4] |

| Decomposition Enthalpy (DSC) | Exothermic | Typical for the decomposition of nitroaromatic compounds.[2] |

| Major Mass Loss Region (TGA) | 200 - 400 °C | Expected range for the primary decomposition of the organic structure. |

| Residual Mass at 600°C (TGA) | 10 - 30% | Dependent on the extent of char formation. |

Workflow for Comprehensive Thermal Stability Assessment

A systematic approach is crucial for a thorough evaluation of the thermal stability of this compound. The following workflow outlines the key steps.

Caption: Recommended workflow for the thermal stability assessment of this compound.

Conclusion and Recommendations

While direct experimental data for this compound is limited, a comprehensive understanding of its probable thermal behavior can be extrapolated from the extensive knowledge of related chemical structures. It is anticipated that this compound will exhibit a multi-stage decomposition profile, initiated at moderately elevated temperatures, and driven by the presence of the nitro, amino, and bromo functional groups.

For researchers and professionals in drug development, it is imperative to conduct rigorous experimental thermal analysis using techniques such as TGA and DSC to validate these predictions. Such studies will provide the necessary data to establish safe handling procedures, determine appropriate storage conditions, and ensure the stability of this compound in its intended applications. Isothermal stress studies at relevant temperatures are also recommended to assess its long-term stability. The insights gained from a thorough thermal characterization will be invaluable for the successful and safe utilization of this compound.

References

-

ResearchGate. TGA thermogram of treated m-nitrophenol (MNP). ResearchGate. Accessed February 10, 2026. [Link]

-

ResearchGate. TGA thermogram of control o-nitrophenol (ONP). ResearchGate. Accessed February 10, 2026. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Synthesis of 2-Bromo-6-nitrophenol. NINGBO INNO PHARMCHEM CO.,LTD. Accessed February 10, 2026. [Link]

-

ResearchGate. Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization | Request PDF. ResearchGate. Accessed February 10, 2026. [Link]

-

Organic Syntheses. 2-amino-4-nitrophenol. Organic Syntheses. Accessed February 10, 2026. [Link]

-

ResearchGate. Thermo gravimetric analysis (TGA) and TGA derivative curves of (A) MIP and (B) NIP. ResearchGate. Accessed February 10, 2026. [Link]

-

ResearchGate. Microbial biodegradation of nitrophenols and their derivatives: A Review. ResearchGate. Accessed February 10, 2026. [Link]

-

DTIC. WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. Accessed February 10, 2026. [Link]

-

Journal of the Chemical Society, Faraday Transactions. Glass formation in organic binary liquids studied using differential scanning calorimetry. Royal Society of Chemistry. Accessed February 10, 2026. [Link]

-

ResearchGate. Thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG).... ResearchGate. Accessed February 10, 2026. [Link]

-

ResearchGate. Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. ResearchGate. Accessed February 10, 2026. [Link]

-

ResearchGate. Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol | Request PDF. ResearchGate. Accessed February 10, 2026. [Link]

Sources

Methodological & Application

using "2-Amino-4-bromo-6-nitrophenol" in the synthesis of EGFR inhibitors

Application Note: Strategic Utilization of 2-Amino-4-bromo-6-nitrophenol in the Synthesis of Fourth-Generation EGFR Inhibitors

Executive Summary

The development of Epidermal Growth Factor Receptor (EGFR) inhibitors has evolved from reversible ATP-competitive binders (Gefitinib, Erlotinib) to covalent irreversible inhibitors (Osimertinib) designed to overcome the T790M resistance mutation. The current frontier lies in targeting the C797S mutation, which necessitates novel scaffold geometries.

This guide details the application of This compound (CAS: 139138-08-2) as a critical "linchpin" intermediate.[1] Its unique tris-substituted phenol structure allows for the rapid construction of benzoxazine and benzoxazole cores. These scaffolds are increasingly favored for their ability to orient acrylamide warheads toward the nucleophilic Cysteine-797 residue in the EGFR ATP-binding pocket.[1]

Chemical Strategy & Rationale

The utility of this compound stems from its orthogonal functional group handles, allowing for sequential, regioselective functionalization.[1]

| Functional Group | Position | Strategic Role in Inhibitor Design |

| Phenol (-OH) & Amine (-NH₂) | Ortho (1,[1]2) | Scaffold Formation: Pre-positioned for cyclization with 1,2-dihaloalkanes to form 3,4-dihydro-2H-1,4-benzoxazines or with carboxylic acids to form benzoxazoles.[1] |

| Bromine (-Br) | Para to OH (4) | Core Coupling: High-reactivity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach the hinge-binding motif (e.g., aminopyrimidine).[1] |

| Nitro (-NO₂) | Ortho to OH (6) | Warhead Vector: Latent amine precursor. Post-coupling reduction allows for the attachment of Michael acceptors (acrylamides) to target Cys797 or Cys775. |

Structural Logic Diagram

Figure 1: Strategic synthetic workflow transforming the tris-substituted phenol into a bioactive inhibitor.

Detailed Experimental Protocol

This protocol describes the synthesis of a 6-bromo-8-nitro-3,4-dihydro-2H-1,4-benzoxazine core, a validated scaffold in recent patent literature (e.g., CN112538072A) for mutant-selective EGFR inhibitors.[1]

Phase 1: Scaffold Construction (Benzoxazine Synthesis)

Objective: Cyclize the amino-phenol to form the bicyclic core.

-

Reagents:

Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (400 mg, 1.71 mmol) in anhydrous DMF (4.0 mL).

-

Addition: Add finely ground

(712 mg, 5.15 mmol) to the solution. Stir for 10 minutes at room temperature to initiate deprotonation of the phenol. -

Alkylation: Dropwise add 1,2-dibromoethane (484 mg, 2.57 mmol).

-

Note: 1,2-dibromoethane is a suspected carcinogen.[1] Handle in a fume hood.

-

-

Reaction: Heat the reaction mixture to 120°C and stir for 16 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] Look for the disappearance of the starting phenol (

) and formation of the cyclized product (

-

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (20 mL). The product typically precipitates.

-

If precipitate forms: Filter, wash with water, and dry under vacuum.

-

If oil forms:[1] Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes) yields 6-bromo-8-nitro-3,4-dihydro-2H-1,4-benzoxazine as a yellow/orange solid.[1]

Typical Yield: 75–85%[1]

Phase 2: Core Coupling (Hinge Binder Attachment)

Objective: Attach the kinase-binding motif (e.g., an indole or pyrimidine) to the 6-position via Suzuki coupling.

-

Reagents:

-

Benzoxazine intermediate (from Phase 1) (1.0 eq)

-

Aryl Boronic Acid/Ester (e.g., 1-methyl-1H-pyrazol-4-yl boronic ester) (1.2 eq)[1]

-

Catalyst:

(0.05 eq) -

Base:

(2.0 eq) -

Solvent: Dioxane/Water (4:1)

-

Procedure:

-

Degassing: Combine reagents in a microwave vial or pressure tube. Sparge with Argon for 5 minutes.

-

Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave).

-

Workup: Filter through Celite, dilute with EtOAc, wash with water.

-

Outcome: The bromine is replaced by the aryl group, retaining the 8-nitro group.

Phase 3: Warhead Activation (Nitro Reduction & Acrylation)

Objective: Convert the nitro group to an acrylamide to create the covalent "warhead."

Step A: Reduction

-

Dissolve the coupled nitro-intermediate in EtOH/Water (5:1).

-

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Heat to 80°C for 2 hours.

-

Filter hot through Celite. Concentrate to obtain the 8-amino-benzoxazine derivative.

Step B: Acrylation [1]

-

Dissolve the crude amine in DCM at 0°C .

-

Add DIPEA (2.0 eq).

-

Slowly add Acryloyl Chloride (1.05 eq) (diluted in DCM) to avoid bis-acrylation.

-

Stir at 0°C for 30 minutes. Quench with

. -

Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Mechanistic Insight & Validation

Binding Mode Hypothesis

The resulting inhibitor utilizes the benzoxazine scaffold to mimic the adenine ring of ATP.

-

The Hinge Region: The aryl group introduced at the 6-position (originally the Br) forms hydrogen bonds with Met793 in the hinge region.

-

The Covalent Bond: The acrylamide at the 8-position (originally the Nitro) is positioned at the solvent interface, perfectly aligned to undergo a Michael addition with the thiol of Cys797 .

Validation Checkpoints (Self-Correction)

-

Regioselectivity: In Phase 1, if the reaction temperature is too low (<80°C), mono-alkylation may occur. The 120°C condition ensures ring closure.

-

Safety: The nitro group is electron-withdrawing, making the initial phenol acidic (

), facilitating the base-mediated cyclization. However, nitro-aromatics can be energetic; avoid concentrating to dryness at high heat.[1]

Pathway Visualization

Figure 2: Kinetic mechanism of the synthesized inhibitor.[1] The scaffold ensures high affinity (low Kd) before the covalent reaction (k_inact).

References

-

Patent CN112538072A . Novel aminopyrimidine EGFR inhibitor and preparation method and application thereof. 2021. (Describes the specific cyclization of this compound with dibromoethane).

-

Al-Dies, A.M., et al. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile. MDPI, 2023. (Context on binding modes and bromine handles).

-

Ayaz, M., et al. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2. Bioorganic Chemistry, 2025.[4][5][6] (Review of benzimidazole/benzoxazine scaffolds in kinase inhibition).

-

PubChem Compound Summary . This compound (CID 5029090).[1][7] National Library of Medicine.[8][9]

Sources

- 1. 20039-91-2|2-Bromo-4-methyl-6-nitrophenol|BLD Pharm [bldpharm.com]

- 2. CN112538072A - æ°åæ°¨åºå§å¶ç±»egfræå¶å - Google Patents [patents.google.com]

- 3. CN112538072B - æ°¨åºå§å¶ç±»egfræå¶å - Google Patents [patents.google.com]

- 4. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 139138-08-2 | this compound | Aryls | Ambeed.com [ambeed.com]

- 8. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

experimental procedure for the diazotization of "2-Amino-4-bromo-6-nitrophenol"

[1][2]

Executive Summary

This application note details the experimental procedure for the diazotization of 2-Amino-4-bromo-6-nitrophenol (CAS: 13334-88-8).[1] Unlike simple anilines, this substrate presents specific challenges due to the electron-withdrawing nature of the nitro and bromo substituents, which significantly reduce the basicity of the amine. Furthermore, the presence of the ortho-hydroxyl group facilitates the formation of a diazo-oxide (quinone diazide) species upon neutralization, distinguishing it from standard diazonium salts. This protocol utilizes a mixed-solvent system (Acetic Acid/HCl) to ensure substrate solubility and reaction homogeneity, ensuring high yields for downstream applications such as Sandmeyer reactions or azo coupling.[1]

Chemical Context & Safety Assessment

The Substrate Challenge

The target molecule contains three functional groups interacting on a benzene ring:

-

Nitro (-NO₂ at C6) & Bromo (-Br at C4): Strong electron-withdrawing groups that deactivate the ring and reduce the pKa of the amine, making it difficult to protonate and diazotize in weak acids.[1]

-

Hydroxyl (-OH at C1): Positioned ortho to the amine. In the presence of a diazonium group, this allows for rapid tautomerization to a zwitterionic diazoxide (also known as a quinone diazide) in neutral media.

Critical Safety Hazards

-

Explosion Risk: Diazonium salts derived from nitrophenols are energetic and shock-sensitive when dry.[1][2] NEVER isolate the diazonium salt as a dry solid.[2] Always use the solution/suspension in situ.

-

Toxic Gas: Incomplete diazotization or high temperatures can release nitrogen oxides (NOx), which are toxic.[1] Perform all reactions in a fume hood.

-

Chemical Burns: Concentrated HCl and glacial acetic acid are corrosive.

Materials & Equipment

Reagents

| Reagent | Specification | Role |

| This compound | >98% Purity | Substrate |

| Sodium Nitrite (NaNO₂) | 4N Aqueous Solution | Diazotizing Agent |

| Hydrochloric Acid (HCl) | 37% (Conc.)[1] | Proton Source |

| Glacial Acetic Acid | ACS Grade | Co-solvent (Solubility) |

| Sulfamic Acid / Urea | Solid | Scavenger (Excess HNO₂) |

| Starch-Iodide Paper | Indicator | Endpoint Monitor |

Equipment

-

Jacketed glass reactor or 3-neck round bottom flask (250 mL).[1]

-

Mechanical stirrer (Teflon blade) – Magnetic stirring is insufficient for slurries.[1]

-

Internal thermometer (Digital, response time < 2s).[1]

-

Dropping funnel with pressure-equalization.[1]

-

Ice/Salt bath or recirculating chiller (set to -5°C).[1]

Experimental Protocol

Phase 1: Solubilization & Salt Formation

Rationale: The free base is sparingly soluble in water. Acetic acid is used to solvate the lipophilic ring, while HCl forms the amine hydrochloride salt.[1]

-

Setup: Equip the 3-neck flask with the mechanical stirrer, thermometer, and dropping funnel. Place in the cooling bath.

-

Charging: Add 10.0 g (42.9 mmol) of this compound to the flask.

-

Solvent Addition: Add 40 mL of Glacial Acetic Acid . Stir at room temperature for 10 minutes to break up clumps.

-

Acidification: Slowly add 15 mL of Conc. HCl (37%) .

-

Observation: The mixture may warm slightly (exothermic). A fine suspension of the hydrochloride salt will form.

-

-

Cooling: Cool the mixture to 0–5°C .

Phase 2: Diazotization

Rationale: Nitrous acid (HNO₂) is generated in situ.[2] The temperature must be kept low to prevent decomposition of the unstable diazonium species.[][4][5]

-

Preparation of Nitrite: Dissolve 3.2 g (46 mmol, 1.07 eq) of Sodium Nitrite in 10 mL of water .

-

Addition: Add the NaNO₂ solution dropwise to the reaction mixture.

-

Rate Control: Maintain internal temperature below 5°C .

-

Visual Cue: The suspension will thin out and likely change color (often to a clearer yellow/orange solution) as the soluble diazonium salt forms.

-

-

Digestion: After addition is complete, continue stirring at 0–5°C for 30–45 minutes .

Phase 3: Validation & Quenching

Rationale: Excess nitrous acid interferes with downstream coupling. It must be destroyed.

-

Endpoint Test: Dip a glass rod into the reaction and touch it to Starch-Iodide paper .

-

Positive Result: Instant blue/black spot (indicates excess HNO₂).

-

Negative Result: No color change (indicates insufficient NaNO₂; add 10% more nitrite solution and re-stir).

-

-

Quenching: Once a positive starch-iodide test persists for 10 minutes, add Sulfamic Acid (approx. 0.5 g) in small portions until the starch-iodide test is negative.

Phase 4: Utilization

The resulting solution contains the Diazonium Chloride (in strong acid).

-

For Coupling: Buffer the solution (e.g., Sodium Acetate) to pH 4–5 to generate the reactive Diazoxide species before adding the coupler.

-

For Sandmeyer: Add directly to the copper halide solution.

Reaction Mechanism & Pathway[2][4][7][11]

The following diagram illustrates the conversion of the amine to the diazonium salt and its equilibrium with the diazoxide species, which is specific to ortho-aminophenols.

Figure 1: Reaction pathway showing the acid-catalyzed formation of the diazonium salt and its pH-dependent tautomerization to the diazoxide.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No "Blue" on Starch-Iodide | Nitrite consumed by side reactions or insufficient stoichiometry.[1] | Add NaNO₂ solution in 0.1 eq increments until positive test persists. |

| Rapid Gas Evolution (Foaming) | Temperature too high (>10°C); Diazo decomposition. | Check cooling bath. Slow down addition rate. Ensure internal temp < 5°C. |

| Thick Slurry / No Dissolution | Substrate insolubility.[4] | Increase Acetic Acid volume. Ensure mechanical stirring is vigorous. |

| Tar/Dark Oil Formation | Oxidation of phenol ring. | Ensure atmosphere is inert (N₂). Verify temperature control. |

References

-

BOC Sciences. Custom Diazotization Services & Mechanisms. Retrieved from [1]

-

Möhlau, R., & Uhlmann, K. (1900).[1] Preparation of 2,6-Dibromo-4-nitrophenol (Analogous nitrophenol chemistry).[1][9] Organic Syntheses, Coll.[1][9] Vol. 1, p.57. Retrieved from

-

Sheng, M., Frurip, D., & Gorman, D. (2015).[1][4] Reactive Chemical Hazards of Diazonium Salts.[4] Journal of Loss Prevention in the Process Industries. Retrieved from

-

BenchChem. Application Notes for Diazotization of Nitroanilines. Retrieved from [1]

Sources

- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 8. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: Monitoring Reaction Progress of 2-Amino-4-bromo-6-nitrophenol by TLC

Abstract

This application note details the methodology for monitoring reactions involving 2-Amino-4-bromo-6-nitrophenol (CAS 13576-20-0) , a critical intermediate in the synthesis of antiviral benzoxazoles and azo dyes.[1] Due to the compound's amphoteric nature (containing both phenolic hydroxyl and primary amine moieties) and high polarity, standard TLC protocols often result in peak tailing or co-elution. This guide provides an optimized mobile phase strategy, specific visualization techniques, and a troubleshooting framework to ensure reproducible reaction monitoring.

Chemical Context & Challenges[1][2][3]

The Molecule

This compound presents a unique chromatographic challenge due to its dense functionalization on a single benzene ring:

-

Nitro group (-NO₂): Strong electron-withdrawing group; provides UV activity but increases polarity.[1]

-

Primary Amine (-NH₂): Basic functionality; prone to hydrogen bonding with silanol groups on silica, causing "streaking."[1]

-

Phenolic Hydroxyl (-OH): Acidic functionality; can ionize, leading to peak broadening.[1]

-

Bromine (-Br): Lipophilic, but its effect is overshadowed by the three polar groups.[1]

The Analytical Challenge

In standard non-polar systems (e.g., Hexane/Ethyl Acetate), this molecule tends to adhere to the baseline (

Safety & Handling (Critical)

-

Toxicity: Nitrophenols are toxic by ingestion and skin absorption.[1] Wear nitrile gloves and work in a fume hood.[1]

-

Explosion Hazard: Dry nitrophenols can be shock-sensitive.[1] Ensure the compound is kept wet or in solution during storage. Do not scrape dry solids aggressively.[1]

-

Waste: Dispose of all TLC plates and solvent mixtures in dedicated halogenated organic waste streams.

Method Development: Mobile Phase Optimization

For this specific substrate, a dual-solvent system with a modifier is required.[1]

Recommended Mobile Phases

| System Type | Solvent Composition (v/v) | Purpose | Expected Result |

| Screening (Start Here) | DCM : Methanol (95:5) | General polarity check | Good starting point; may show slight tailing.[1] |

| Optimized (Polar) | DCM : Methanol : Acetic Acid (90:9:1) | Anti-tailing | Acetic acid suppresses phenol ionization, sharpening spots.[1] |

| Alternative (Non-Halogenated) | Ethyl Acetate : Hexane (3:2) | Green chemistry option | Requires high EtOAc ratio due to polarity.[1] |

| High Polarity (For salts) | n-Butanol : Acetic Acid : Water (3:1:1) | For HCl/HBr salts | Only use if the free base is not isolated.[1] |

Stationary Phase

-

Standard: Silica Gel 60

(Aluminum or Glass backed).[1] -

Pre-treatment: If humidity is high, heat plates at 105°C for 30 minutes to activate silica.[1]

Visualization Protocols

Because the molecule is highly functionalized, a "Tri-Modal" visualization strategy is recommended to confirm identity and purity.

Step 1: UV Absorption (Non-Destructive)[1][4]

-

Observation: The nitro-aromatic core strongly quenches fluorescence.[1] The product appears as a distinct dark purple/black spot against the green fluorescent background.

-

Why: The conjugated

-system (benzene ring + nitro group) is highly UV active.[1]

Step 2: Ninhydrin Stain (Amine Specific)[1]

-

Reagent: 0.3% Ninhydrin in n-butanol containing 3% acetic acid.[1]

-

Protocol: Dip the plate or spray lightly. Heat with a heat gun at 110°C for 1-2 minutes.

-

Observation: The free primary amine (-NH₂) reacts to form a pink/red spot (Ruhemann's purple).[1]

-

Note: If the amine is acylated or diazotized during the reaction, this spot will disappear or change color.

Step 3: Ferric Chloride (Phenol Specific)[1]

-

Reagent: 1% FeCl₃ in 50% aqueous methanol.

-

Protocol: Spray the plate (do not dip, as the spot may run).

-

Observation: Phenolic compounds typically form a colored complex (violet, green, or red-brown) .[1]

-

Why: Confirms the integrity of the phenol ring.

Experimental Workflow: Reaction Monitoring

Scenario: Monitoring the reduction of the nitro group to a diamine (2,6-diamino-4-bromophenol).

Step-by-Step Protocol

-

Baseline Setup:

-

Sample Preparation:

-

Standard (SM): Dissolve ~2 mg of this compound in 0.5 mL MeOH.

-

Reaction Mixture (RM): Take a 20 µL aliquot from the reactor. Quench/dilute in 0.5 mL MeOH.

-

-

Spotting (Co-Spot Technique):

-

Elution:

-

Analysis:

Decision Logic for Method Optimization

The following diagram illustrates the logical flow for optimizing the TLC method if the initial results are unsatisfactory.

Figure 1: Decision tree for optimizing TLC mobile phases for amphoteric aromatics like this compound.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Long streak from origin | Amine interacting with silica protons.[1] | Add 0.5% Triethylamine (TEA) to the mobile phase. Note: TEA may quench ninhydrin; bake plate longer.[1] |

| Spot is "crescent" shaped | Overloading of sample. | Dilute sample 10x. Apply smaller spot (< 2mm).[1][5] |

| Ghost spots (faint extra spots) | Decomposition on silica. | This compound is light/air sensitive.[1] Develop plate immediately after spotting.[1] Do not dry with hot air for too long.[1] |

| No separation from impurity | Co-elution. | Change solvent selectivity.[1] Switch from DCM/MeOH to Toluene/Acetone (4:1). |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217359, this compound.[1] Retrieved from [Link][1]

-

Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants.[1] Thieme Medical Publishers.[1] (General reference for phenolic TLC).

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry (5th Ed.).[1] Longman Scientific & Technical.[1] (Standard reference for qualitative organic analysis).

Sources

- 1. 2-Amino-4-chloro-6-nitrophenol | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. faculty.fiu.edu [faculty.fiu.edu]

- 4. koutentisresearchgroup.weebly.com [koutentisresearchgroup.weebly.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. epfl.ch [epfl.ch]

Application Notes and Protocols for the Derivatization of 2-Amino-4-bromo-6-nitrophenol to Enhance Biological Activity

Introduction: Unlocking the Therapeutic Potential of a Substituted Phenol

The compound 2-Amino-4-bromo-6-nitrophenol is a unique molecular scaffold possessing a combination of functional groups—an amine, a hydroxyl group, a bromine atom, and a nitro group—that suggest a rich potential for chemical modification and diverse biological activity. Substituted phenols are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological properties including antimicrobial, antioxidant, and anticancer effects. The strategic derivatization of the this compound core is a promising avenue for the discovery of novel therapeutic agents with enhanced potency and selectivity.

This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound. We will explore three primary derivatization strategies: N-acylation, Schiff base formation, and the synthesis of benzoxazoles. For each strategy, we will delve into the scientific rationale, provide step-by-step synthetic protocols, and outline methods for the evaluation of the biological activities of the resulting derivatives.

Strategic Derivatization Pathways

The presence of a primary amino group and a hydroxyl group on the this compound molecule offers two primary sites for chemical modification. Our strategic approach focuses on leveraging these reactive centers to introduce new functionalities known to be associated with enhanced biological activity.

Caption: Derivatization strategies for this compound.

Strategy 1: N-Acylation

Scientific Rationale

N-acylation is a fundamental derivatization technique that introduces an acyl group onto the amino functionality of the parent molecule.[1] This modification can significantly alter the electronic and lipophilic properties of the compound, which in turn can influence its biological activity. The introduction of different acyl groups allows for a systematic exploration of the structure-activity relationship (SAR). For instance, the resulting N-acyl-aminophenol derivatives have been investigated for a range of bioactivities, including analgesic and anti-inflammatory properties.[2]

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a general method for the N-acylation of this compound using an acyl chloride.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF under a nitrogen atmosphere.

-

Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl-2-amino-4-bromo-6-nitrophenol derivative.[3][4][5]

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Strategy 2: Schiff Base Formation

Scientific Rationale

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone.[6] The resulting azomethine group (-C=N-) is a key pharmacophore that has been associated with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[7][8][9] The synthesis of Schiff bases from this compound introduces a new substituent derived from the carbonyl compound, allowing for extensive structural diversity. Furthermore, these Schiff base ligands can be used to form metal complexes, which often exhibit enhanced biological activity compared to the free ligand.[8]

Experimental Protocol: General Procedure for Schiff Base Synthesis

This protocol outlines a general method for the synthesis of Schiff bases from this compound and an aromatic aldehyde.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Büchner funnel and filter paper

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or methanol.

-

Addition of Aldehyde: To this solution, add the aromatic aldehyde (1.0 eq).

-

Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC.

-

Isolation of Product: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol or methanol to remove any unreacted starting materials.[10]

-

Drying and Purification: Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterization: Characterize the purified Schiff base using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[6][11][12]

Strategy 3: Benzoxazole Synthesis

Scientific Rationale

Benzoxazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][13][14][15] The synthesis of benzoxazoles from 2-aminophenols involves the condensation with a carboxylic acid or an aldehyde, followed by intramolecular cyclization. Derivatizing this compound into a benzoxazole locks the amino and hydroxyl groups into a rigid ring system, which can lead to specific interactions with biological targets.

Experimental Protocol: Synthesis of Benzoxazoles from 2-Aminophenol and an Aldehyde

This protocol describes a common method for the synthesis of 2-substituted benzoxazoles from this compound and an aldehyde.

Materials:

-

This compound

-

Aromatic or aliphatic aldehyde

-

Solvent (e.g., ethanol, dimethyl sulfoxide - DMSO)

-

Oxidizing agent (e.g., p-toluenesulfonic acid, iodine)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the aldehyde (1.1 eq), and the oxidizing agent (e.g., a catalytic amount of p-toluenesulfonic acid) in a suitable solvent like ethanol or DMSO.

-

Reaction Conditions: Heat the mixture to reflux and stir for 4-12 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.[16][17]

-

Characterization: Confirm the structure of the resulting benzoxazole derivative using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[6][18][19]

Biological Screening Protocols

A crucial aspect of this work is the evaluation of the biological activity of the newly synthesized derivatives. The following are detailed protocols for assessing antimicrobial, anticancer, and antioxidant activities.

Caption: Biological screening workflow for synthesized derivatives.

Protocol 1: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1][10]

Materials:

-

Synthesized derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Incubator (37°C)

-

Sterile pipette tips and tubes

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strains in MHB overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each synthesized derivative in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of each compound in MHB in the wells of a 96-well plate to obtain a range of concentrations.

-

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.[5][14]

-

Determination of MIC: After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity (bacterial growth). Alternatively, the optical density at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration at which the absorbance is comparable to the negative control.[14]

Protocol 2: Anticancer Activity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][20]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 24, 48, or 72 hours. Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 3-4 hours.[7][16]

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Protocol 3: Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the ability of the synthesized compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[8]

Materials:

-

Synthesized derivatives

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid (as a positive control)

-

96-well microtiter plates or cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol (typically 0.1 mM).

-

Reaction Mixture: In the wells of a 96-well plate, add different concentrations of the synthesized derivatives. Then, add the DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2][21]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[17]

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be calculated.

Data Presentation